2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol

描述

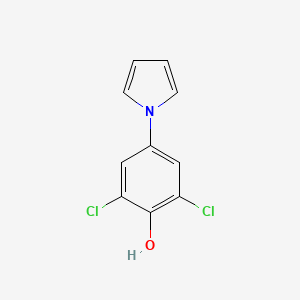

Structure

2D Structure

属性

IUPAC Name |

2,6-dichloro-4-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-8-5-7(6-9(12)10(8)14)13-3-1-2-4-13/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGPIOYSRAYBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution on 2,6-Dichlorophenol Derivatives

One common route involves starting from 2,6-dichlorophenol, which is first converted into a suitable intermediate such as 2,6-dichloro-4-nitrophenol or 2,6-dichloro-4-aminophenol, followed by substitution with pyrrole.

Step 1: Preparation of 2,6-Dichloro-4-nitrophenol

This intermediate is synthesized by nitration of 2,6-dichlorophenol using nitric acid in the presence of a solvent such as tetrachloroethylene and a water absorbent like concentrated sulfuric acid. The reaction is typically conducted at 34-36 °C in a kettle-type reactor to ensure selective nitration at the para position, minimizing byproducts and isomers.Step 2: Reduction to 2,6-Dichloro-4-aminophenol

The nitro compound is then reduced to the corresponding amine using hydrazine hydrate in ethanol at 72-76 °C in a tower reactor. Solid-liquid separation and distillation steps follow to isolate the pure amine.Step 3: Pyrrole Substitution

The 2,6-dichloro-4-aminophenol or 2,6-dichloro-4-nitrophenol can then undergo substitution with pyrrole under basic conditions, often using sodium hydroxide as a base, facilitating nucleophilic attack by the pyrrole nitrogen on the activated aromatic ring. This step requires careful control of temperature and solvent to avoid dechlorination or side reactions.

Catalytic Hydrogenation Approach

An alternative approach involves the hydrogenation of 2,6-dichloro-4-nitrophenol to 2,6-dichloro-4-aminophenol using metal catalysts such as palladium or platinum supported on inert carriers. This method is conducted under mild temperatures (below 150 °C) and moderate pressures (1-50 bar, preferably 5-25 bar) to prevent hydrodechlorination, which leads to undesirable loss of chlorine atoms and formation of non-chlorinated byproducts.

Solvent Selection : Diethylene glycol ethers are preferred solvents as they dissolve both the nitro starting material and the amino product, enabling easy crystallization and purification of the final amine.

Catalyst Loading : Metal loading is kept low (preferably less than 1% by weight relative to the nitro compound) to optimize selectivity and minimize side reactions.

Purification : After hydrogenation, the amino product is extracted by adding water (100-200% volume relative to solvent) and crystallized by cooling, yielding a product with high purity and minimal monochlorinated or non-chlorinated impurities.

Reaction Conditions and Optimization Data

| Preparation Step | Conditions | Reagents/Solvents | Notes |

|---|---|---|---|

| Nitration of 2,6-dichlorophenol | 34-36 °C, kettle-type reactor | Nitric acid, tetrachloroethylene, H2SO4 | High selectivity for para-nitro product |

| Reduction to 2,6-dichloro-4-aminophenol | 72-76 °C, tower reactor | Hydrazine hydrate, ethanol | Efficient reduction, high purity |

| Hydrogenation of 2,6-dichloro-4-nitrophenol | <150 °C, 5-25 bar pressure | Pd or Pt catalyst, diethylene glycol ethers | Avoids hydrodechlorination, enables crystallization |

| Pyrrole substitution | Basic conditions, sodium hydroxide | Methanol, ethyl acetate, dichloromethane | Requires careful control to prevent dechlorination |

Research Findings and Notes

The nitration step benefits from using tetrachloroethylene and sulfuric acid as a water absorbent, which improves yield and reduces byproducts.

The reduction step using hydrazine hydrate in ethanol is preferred for its mild conditions and high selectivity, enabling continuous synthesis in industrial setups.

Hydrogenation using palladium or platinum catalysts in diethylene glycol ethers is critical to maintain chlorine substituents and avoid formation of azo or dechlorinated byproducts, which are difficult to separate.

The final pyrrole substitution step demands a strong base and controlled temperature to promote nucleophilic aromatic substitution without compromising the integrity of the chlorine atoms.

化学反应分析

Types of Reactions

2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to modify the pyrrole ring or the phenol group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

科学研究应用

Medicinal Chemistry

2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol has been investigated for its biological activity against various targets:

- Antibacterial Activity : A series of derivatives were synthesized and evaluated for their antibacterial properties. Most exhibited significant activity against enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, suggesting potential as antibacterial agents.

- Enzyme Inhibition : The compound's phenolic group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity by binding to active sites. This interaction can modulate biochemical pathways, making it a candidate for drug development.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Heterocycles : It is used in the preparation of more complex heterocyclic compounds. For instance, it plays a crucial role in synthesizing pyrrolo[2,1-c][1,4]benzoxazine derivatives through palladium-catalyzed reactions.

Biochemical Studies

Research indicates that this compound influences various biochemical pathways:

- Cellular Effects : Studies have shown that it can modulate cell signaling pathways and gene expression by interacting with kinases and phosphatases, affecting phosphorylation states of key signaling proteins.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antibacterial agent synthesis | Significant activity against DHFR and enoyl ACP reductase enzymes |

| Organic Synthesis | Building block for complex heterocycles | Key role in synthesizing pyrrolo[2,1-c][1,4]benzoxazine derivatives |

| Biochemical Studies | Modulation of enzyme activity and cellular processes | Influences signaling pathways and gene expression |

Case Study 1: Antibacterial Activity Evaluation

In a study evaluating a new series of derivatives based on this compound, the synthesized compounds were tested for antibacterial properties. The results indicated that several derivatives exhibited appreciable action against target enzymes involved in bacterial metabolism, highlighting the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Enzyme Interaction Studies

Molecular docking studies were conducted to predict the binding affinities of this compound with specific target proteins. These studies demonstrated its potential as an inhibitor in certain biochemical pathways, suggesting further investigation into its therapeutic applications in diseases where these pathways are dysregulated.

作用机制

The mechanism of action of 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can affect various biological pathways and processes, making the compound useful for studying molecular mechanisms .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Complexity: The target compound’s simplicity (pyrrole + dichlorophenol) contrasts with Pyridalyl’s extended ether and trifluoromethyl groups and the sulfonamide derivative’s functionalized pyrrole . Bulkier substituents (e.g., pyridinium in compound ) enhance steric hindrance, reducing volatility but increasing suitability for solid-state applications like sensors.

In contrast, Pyridalyl’s trifluoromethyl and ether groups introduce strong electron-withdrawing effects, critical for its pesticidal activity .

Applications: Pyridalyl: Registered under the Stockholm Convention as a pesticide, leveraging its stability and bioactivity . Pyridinium-phenolate dye: Used in miniaturized sensors due to its pH-dependent chromism . Sulfonamide derivative: Likely serves as a bioactive intermediate in drug development, given sulfonamides’ historical significance in antimicrobial therapies .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings:

- Environmental Impact : Pyridalyl’s classification under the Stockholm Convention highlights its persistence and bioaccumulation risks , whereas the target compound’s smaller size and lack of polyhalogenated groups may reduce environmental retention.

- Solubility: The ionic nature of the pyridinium-phenolate dye enhances water solubility, unlike the hydrophobic Pyridalyl and the moderately soluble sulfonamide derivative.

生物活性

2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a dichlorophenol structure with a pyrrole group, which is known for its ability to interact with various biological targets. The presence of chlorine substituents enhances the compound's lipophilicity and may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, pyrrole derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . These findings suggest that similar compounds may exhibit comparable antibacterial efficacy.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Pyrrole Benzamide Derivatives | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Antiviral Activity

Compounds containing the pyrrole moiety have also been investigated for their antiviral properties . For example, certain pyrazole derivatives have demonstrated efficacy against various viruses by inhibiting viral replication mechanisms . While specific data on this compound's antiviral activity remains limited, its structural analogs indicate potential in this area.

Enzyme Interaction

The molecular mechanism of action for this compound likely involves interactions with enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, potentially altering their activity. Additionally, the pyrrole ring can engage in π-π interactions with aromatic amino acids, influencing enzyme functionality.

Cellular Effects

This compound has been observed to modulate various cellular processes:

- Cell Signaling : It may affect kinase and phosphatase activities, leading to changes in phosphorylation states of signaling proteins.

- Gene Expression : By interacting with transcription factors, it can influence the transcriptional activity of target genes.

- Metabolic Pathways : The compound can modulate metabolic enzymes, affecting metabolic flux within cells.

In Vivo Studies

Research involving animal models has indicated that dosage plays a critical role in the biological effects of this compound. Low doses may enhance beneficial biochemical pathways without significant toxicity, while higher doses could lead to adverse effects.

Temporal Effects

Laboratory studies have shown that the effects of this compound can change over time due to its stability under standard conditions. Long-term exposure has been linked to cumulative changes in gene expression and metabolic processes.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol, and how can purity be ensured?

- Methodological Answer : The synthesis of pyrrole-substituted phenolic derivatives typically involves refluxing precursor compounds (e.g., halogenated phenols and pyrrole derivatives) in xylene with chloranil as an oxidizing agent. For example, refluxing for 25–30 hours followed by treatment with 5% NaOH to separate organic layers, repeated washing with water, and recrystallization from methanol yields high-purity products. Purification via column chromatography or repeated recrystallization is critical to remove unreacted starting materials or byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are essential for structural confirmation. NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm and pyrrole protons at δ 6.2–6.5 ppm), while IR confirms functional groups (O-H stretch at ~3200 cm⁻¹, C-Cl at ~750 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]⁺ at m/z 244.0 for C₁₀H₇Cl₂NO) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C for 24–72 hours. Samples are analyzed via HPLC-UV to monitor degradation products. For example, acidic conditions may hydrolyze the pyrrole ring, while alkaline conditions could dechlorinate the phenolic moiety .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antifungal or antibacterial activity (e.g., MIC values) often arise from differences in assay conditions (e.g., solvent polarity, microbial strains). Researchers should standardize protocols using CLSI guidelines, validate solvent effects (e.g., DMSO ≤1% v/v), and include positive controls (e.g., fluconazole for fungi). Dose-response curves and time-kill assays further clarify mechanistic insights .

Q. How does oxidative polymerization affect the electronic properties of this compound?

- Methodological Answer : Oxidative polymerization using FeCl₃ or enzymatic catalysts (e.g., laccase) generates conjugated polymers with enhanced conductivity. Cyclic voltammetry (CV) reveals redox peaks at +0.8 V (oxidation) and −0.3 V (reduction), while UV-Vis spectroscopy shows a bathochromic shift (~450 nm) due to extended π-conjugation. These properties are relevant for organic electronics or sensor applications .

Q. What are the dominant degradation pathways of this compound in environmental systems?

- Methodological Answer : Laccase-mediated degradation produces dimeric metabolites via radical coupling (e.g., 2,6-dichloro-4-(2,6-dichlorophenoxy)phenol and 3,3′,5,5′-tetrachloro-4,4′-dihydroxybiphenyl). GC-MS analysis (m/z 324 and 323.8) identifies these products, while ion chromatography quantifies chloride release (~15–20% dechlorination). Anaerobic microbial degradation may further reduce chlorines via reductive dehalogenases .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites (e.g., electron-deficient chloro groups). Molecular docking (AutoDock Vina) simulates binding to fungal cytochrome P450 (CYP51), revealing hydrogen bonds with Thr315 and hydrophobic interactions with heme porphyrin. MD simulations (NAMD) assess binding stability over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。